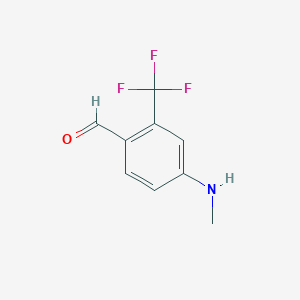
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-p-tolualdehyde, is a chemical compound with the linear formula CF3C6H4CHO . It has a molecular weight of 174.12 .
Synthesis Analysis
While specific synthesis methods for 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde were not found, trifluoromethylation is a common method used in the synthesis of similar compounds . Trifluoromethylation involves the addition of a trifluoromethyl group to a molecule and plays an important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The linear formula for 4-(Trifluoromethyl)benzaldehyde is CF3C6H4CHO . This indicates that the molecule consists of a benzene ring (C6H4) with a trifluoromethyl group (CF3) and a formyl group (CHO) attached .Chemical Reactions Analysis
4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzaldehyde is a clear colorless to yellow liquid . It has a molecular weight of 174.12 .科学的研究の応用
Synthesis and Optical Properties of Metal Complexes
Research conducted by Vasilis P. Barberis and J. Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol derived from reactions involving benzaldehyde derivatives. These complexes exhibited enhanced thermal stability, solubility in organic solvents, and photoluminescence properties, indicating their potential in materials science, especially for optoelectronic applications (Barberis & Mikroyannidis, 2006).
Fluorinated Microporous Polyaminals for CO2 Adsorption
Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) utilized 4-trifluoromethylbenzaldehyde in synthesizing microporous polyaminal networks through a facile polycondensation process. These networks showed increased BET surface areas and enhanced CO2 adsorption capacities, underlining the chemical's role in creating materials for environmental management, specifically in carbon capture and storage technologies (Li, Zhang, & Wang, 2016).
Catalytic Asymmetric Synthesis
A study by M. Yamakawa and R. Noyori (1999) investigated the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by a specific chiral compound, highlighting the importance of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde in catalyzing reactions that produce optically active molecules. This research contributes to the field of asymmetric synthesis, which is crucial for the production of chiral drugs and chemicals (Yamakawa & Noyori, 1999).
Enhancement of Bioproduction Processes
Tom K. J. Craig and A. Daugulis (2013) demonstrated the use of benzaldehyde derivatives in optimizing conditions for the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. Their research indicates potential applications in biotechnology for the production of flavors and fragrances, enhancing both yield and process efficiency (Craig & Daugulis, 2013).
Electrosynthesis in Ionic Liquids
A. Doherty and Claudine Brooks (2004) explored the electrochemical reduction of benzaldehyde in ionic liquids, demonstrating the compound's utility in electrosynthesis processes. This research opens pathways for developing green chemistry applications, especially in synthesizing alcohols and other organic compounds in an environmentally friendly manner (Doherty & Brooks, 2004).
将来の方向性
特性
IUPAC Name |
4-(methylamino)-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-13-7-3-2-6(5-14)8(4-7)9(10,11)12/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZUMLDYTMZRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

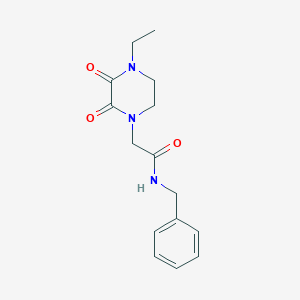

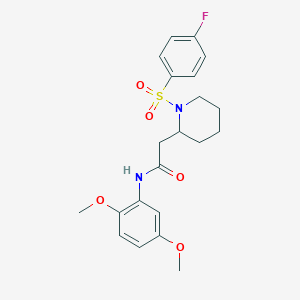
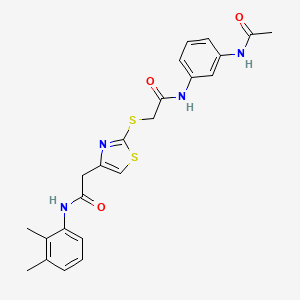
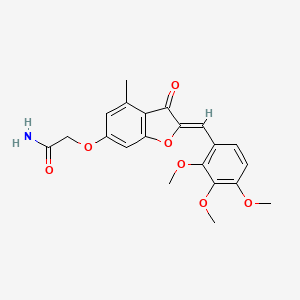
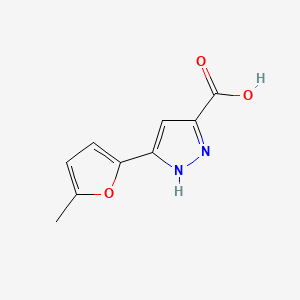
![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)

![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)
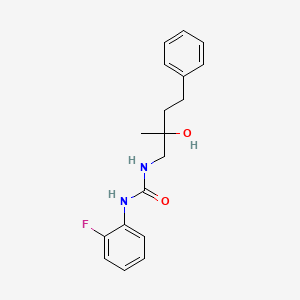

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)